1-Chloro-1-ethenylsiletane
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Overview
Description
1-Chloro-1-ethenylsiletane is an organic compound with the chemical formula ClCH=CHSi(CH2)3. It is a colorless liquid with a pungent odor at room temperature .
Preparation Methods
The synthesis of 1-Chloro-1-ethenylsiletane involves several methods, including:
Synthetic Routes: The compound can be synthesized through the reaction of vinyl chloride with a siletane derivative under controlled conditions. This reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production: Industrial production methods often involve large-scale reactions using specialized equipment to maintain the necessary reaction conditions.
Chemical Reactions Analysis
1-Chloro-1-ethenylsiletane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically results in the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of silane derivatives.
Scientific Research Applications
1-Chloro-1-ethenylsiletane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers. Its unique structure allows for the creation of novel materials with specific properties.
Biology: The compound is used in the development of bioactive molecules and as a reagent in biochemical assays.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-Chloro-1-ethenylsiletane involves its interaction with molecular targets through its reactive chloro and vinyl groups. These groups can form covalent bonds with nucleophiles, leading to the modification of target molecules. The compound’s reactivity is influenced by the presence of the siletane ring, which stabilizes the intermediate species formed during reactions .
Comparison with Similar Compounds
1-Chloro-1-ethenylsiletane can be compared with other similar compounds such as:
Vinyl Chloride: Unlike vinyl chloride, which is a simple alkene, this compound contains a siletane ring, providing additional stability and reactivity.
Siletane Derivatives: Other siletane derivatives may lack the chloro or vinyl groups, making this compound unique in its ability to participate in a broader range of chemical reactions.
Properties
Molecular Formula |
C5H9ClSi |
---|---|
Molecular Weight |
132.66 g/mol |
IUPAC Name |
1-chloro-1-ethenylsiletane |
InChI |
InChI=1S/C5H9ClSi/c1-2-7(6)4-3-5-7/h2H,1,3-5H2 |
InChI Key |
JIXZZWAATLXBBG-UHFFFAOYSA-N |
Canonical SMILES |
C=C[Si]1(CCC1)Cl |
Origin of Product |
United States |
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